molecular formula C13H20N2O4S B14840691 N-(4-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide

N-(4-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14840691
M. Wt: 300.38 g/mol
InChI Key: BJRAYNQJGAGPHO-UHFFFAOYSA-N
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Description

N-(4-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C13H20N2O4S and a molar mass of 300.377 g/mol . This compound is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

N-(4-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

N-(4-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.

    Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it useful for drug discovery and development.

    Medicine: It has potential applications in the development of new pharmaceuticals. Its unique chemical properties may allow it to act as a lead compound for the design of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-(4-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo various chemical reactions, making it valuable for a wide range of scientific research applications.

Properties

Molecular Formula

C13H20N2O4S

Molecular Weight

300.38 g/mol

IUPAC Name

N-[5-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methanesulfonamide

InChI

InChI=1S/C13H20N2O4S/c1-13(2,3)19-12-10(15-20(4,16)17)7-14-8-11(12)18-9-5-6-9/h7-9,15H,5-6H2,1-4H3

InChI Key

BJRAYNQJGAGPHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=NC=C1NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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